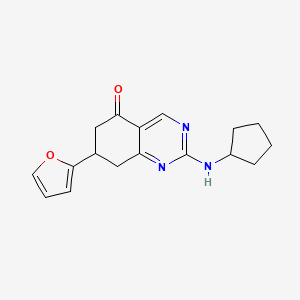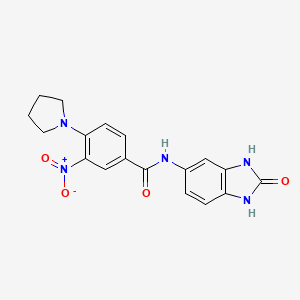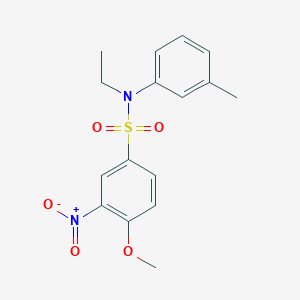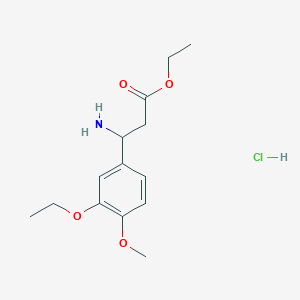
2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone
Übersicht
Beschreibung
2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone, also known as CP-724,714, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer drug.
Wissenschaftliche Forschungsanwendungen
2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential as an anticancer drug, specifically for the treatment of non-small cell lung cancer (NSCLC). It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many NSCLC tumors. 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has also been studied for its potential as a treatment for other types of cancer, including breast cancer and head and neck cancer.
Wirkmechanismus
2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone inhibits the activity of the EGFR tyrosine kinase by binding to the ATP binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which in turn inhibits cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has also been shown to have anti-inflammatory effects. It inhibits the activity of the pro-inflammatory cytokine interleukin-1β (IL-1β) by blocking the activation of the NLRP3 inflammasome. This leads to reduced inflammation and improved tissue healing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone is its specificity for the EGFR tyrosine kinase, which makes it a valuable tool for studying EGFR signaling pathways. However, its potency can make it difficult to work with in lab experiments, as small changes in concentration can have significant effects on cell growth and proliferation.
Zukünftige Richtungen
There are several potential future directions for 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone research. One area of interest is the development of combination therapies that include 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone and other targeted therapies, such as immune checkpoint inhibitors. Another area of interest is the development of 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone analogs with improved potency and selectivity. Finally, 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone could also be studied for its potential as a treatment for other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
In conclusion, 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone is a small molecule inhibitor that has shown great promise as an anticancer drug. Its specificity for the EGFR tyrosine kinase and its anti-inflammatory effects make it a valuable tool for studying EGFR signaling pathways and inflammation. While there are limitations to working with 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone in lab experiments, its potential as a cancer treatment and in other areas of research make it a molecule worth studying further.
Eigenschaften
IUPAC Name |
2-(cyclopentylamino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-15-9-11(16-6-3-7-22-16)8-14-13(15)10-18-17(20-14)19-12-4-1-2-5-12/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFMAZJTRZJKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-furyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4083073.png)

![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-4-chlorobenzamide](/img/structure/B4083083.png)
![1-[3-(4-fluorophenyl)-3-(2-furyl)propanoyl]piperidine](/img/structure/B4083088.png)
![4-phenyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4083092.png)
![4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-benzyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4083099.png)
![ethyl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B4083100.png)
![6-amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083113.png)
![6-amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083119.png)

![3-bromo-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4083137.png)

![4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide](/img/structure/B4083141.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4083149.png)